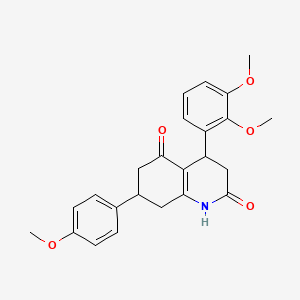

![molecular formula C19H18ClN3O4 B5603224 2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5603224.png)

2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related oxadiazole derivatives typically involves cyclization reactions of corresponding hydrazides in acetic anhydride, as seen in the preparation of some 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. These compounds are characterized by elemental analysis, IR, 1H NMR, and 13C NMR techniques, providing a basis for understanding the synthetic routes applicable to our compound of interest (Jin et al., 2006).

Molecular Structure Analysis

Molecular structure analysis, including FT-IR, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis, provides insights into the electronic and geometric properties of related compounds. For example, 2-(4-Chlorophenyl)-2-oxoethyl 3-methylbenzoate's structure was confirmed by IR and single-crystal X-ray diffraction studies, along with computational methods like HF and DFT to assign vibrational wavenumbers and analyze the molecule's stability and charge transfer (Kumar et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be explored through their participation in various chemical reactions, like the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involving condensation reactions, crystal structure determination, and DFT analyses to compare geometric bond lengths and angles with X-ray diffraction values. These studies provide a comprehensive understanding of the compound's reactivity and stability under different conditions (Huang et al., 2020).

Applications De Recherche Scientifique

Hypoxia-selective Antitumor Agents

Research has explored compounds with structures similar to the one for their potential as hypoxia-selective antitumor agents. These compounds have shown varying levels of cytotoxicity under hypoxic conditions, indicating their potential utility in targeting hypoxic tumor cells (Palmer et al., 1996).

Functionalization Strategies

Studies on the functionalization of related chemical structures have been conducted, aiming to enhance their chemical reactivity and potential for further chemical modifications. This includes strategies for the synthesis of compounds with potential biological activities (Aksjonova et al., 2012).

Antiulcer Activities

The synthesis of derivatives of compounds with a similar molecular structure has been explored for their antiulcer activities. Some synthesized compounds have shown significant effectiveness in preventing gastric ulceration in experimental models (Hosokami et al., 1992).

Protecting Groups in Synthesis

The use of the 3,4-dimethoxybenzyl group as a protecting group for certain derivatives highlights the versatility of these compounds in synthetic chemistry. This approach facilitates subsequent chemical transformations (Grunder-Klotz & Ehrhardt, 1991).

Lipase and α-Glucosidase Inhibition

Compounds derived from similar structures have been investigated for their inhibitory activities against enzymes like lipase and α-glucosidase. This indicates potential applications in treating conditions related to enzyme dysfunction (Bekircan et al., 2015).

Antimicrobial and Anticancer Evaluation

Derivatives of these compounds have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds exhibited significant activity, suggesting their potential as therapeutic agents (Ravinaik et al., 2021).

Propriétés

IUPAC Name |

2-chloro-N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O4/c1-11-4-6-13(14(20)8-11)19(24)21-10-17-22-18(23-27-17)12-5-7-15(25-2)16(9-12)26-3/h4-9H,10H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBMUBAEXWSUON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,4,7-tetramethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5603142.png)

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5603160.png)

![3-(3-fluorophenyl)-4-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-2-piperazinone](/img/structure/B5603161.png)

![2-(dimethylamino)-N-[(2-ethoxy-3-pyridinyl)methyl]-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5603164.png)

![4-[(2,5-dimethoxybenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5603193.png)

![7-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5603194.png)

![N-[(benzylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B5603200.png)

![11-(2-isopropoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5603202.png)

![N-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5603208.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5603209.png)

![N-(3-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5603213.png)

![(4aR*,7aS*)-4-(2-ethoxybenzoyl)-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5603217.png)